(S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL
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Overview
Description
(S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluoro-benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
(S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H10Cl2FNO |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloro-3-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
InChI Key |
MLKIWOGVBABSOA-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)F)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)Cl.Cl |
Origin of Product |
United States |
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